molecular formula C11H12N2O4 B054431 N-(4-Nitrophenyl)-L-proline CAS No. 122092-18-6

N-(4-Nitrophenyl)-L-proline

Cat. No. B054431
M. Wt: 236.22 g/mol
InChI Key: RKUGUORNGRELOH-JTQLQIEISA-N
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Description

Synthesis Analysis

N-(4-Nitrophenyl)-L-proline is synthesized through nucleophilic aromatic substitution reactions. For instance, it can be obtained by reacting 4-fluoronitrobenzene with L-proline, leading to the formation of this compound along with its amide derivatives through peptide coupling with different amino acid derivatives and chiral amines (Schreiter & Spange, 2008).

Molecular Structure Analysis

The molecular structure of N-(4-Nitrophenyl)-L-proline derivatives has been extensively studied, including through X-ray structure analysis and ab initio calculations. For example, the structure of (4R)-4-hydroxy-1-nitroso-l-proline, a related derivative, has been determined, revealing its cyclic hydroxy-N-nitrosoacid nature with classical intermolecular O–H⋯O hydrogen bonds (Fonari et al., 2006).

Chemical Reactions and Properties

N-(4-Nitrophenyl)-L-proline participates in various chemical reactions, including serving as a precursor for intramolecular hydrogen bonding and facilitating the determination of the absolute configuration of primary amines. The conformational preferences of its amide derivatives highlight its chemical versatility (Ahn & Choi, 2007).

Physical Properties Analysis

The solvatochromism of N-(4-Nitrophenyl)-L-proline and its derivatives provides insight into their physical properties. Studies have shown that the UV/Vis absorption of these compounds shifts with changing solvent polarity, indicating their sensitive solvatochromic behavior (Schreiter & Spange, 2008).

Chemical Properties Analysis

The chemical properties of N-(4-Nitrophenyl)-L-proline are influenced by its ability to form intramolecular hydrogen bonds and its reactivity in various chemical reactions. These properties make it an interesting subject for further research, especially in the context of synthesizing complex organic molecules (Ahn & Choi, 2007).

Scientific Research Applications

  • Catalytic Reduction of 4-Nitrophenol

    • Field : Nanotechnology and Chemistry .
    • Application : The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method : Synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents . The reductions of model 4-NP reaction in the presence of reducing agents by catalytic nanostructured materials have been affected by various parameters .
    • Results : This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
  • Indirect Radiofluorination of Biomolecules

    • Field : Medicinal Chemistry .
    • Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
    • Method : The synthesis of 4-Nitrophenyl (PNP) activated esters is used to rapidly prepare 18 F-labelled acylation synthons in one step . These esters are then used for the acylation of biomolecules .
    • Results : The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .
  • Inhibition of Certain Carbohydrates

    • Field : Biochemistry .
    • Application : 4-Nitrophenyl N-acetyl-α-D-galactosaminide has been shown to inhibit the binding of certain carbohydrates to lectins and the activity of certain glycosyltransferases .
    • Method : This compound is used in a variety of scientific research applications, including enzyme kinetics, protein-carbohydrate interactions, and structural studies .
    • Results : The specific results or outcomes of these studies are not detailed in the source .
  • Growth of Nonlinear Optical Crystals

    • Field : Optics and Material Science .
    • Application : N-(4-Nitrophenyl)-L-prolinol (NPP) is used in the growth of highly nonlinear optical crystals .
    • Method : A gel-growth technique is used to grow NPP single crystals of larger size with improved optical quality over those produced by other methods, such as solution or melt growth . High-quality samples are obtained by lowering the temperature of a NPP saturated water-acetonitrile mixture in a tetramethoxysilane gel .
    • Results : X-ray characterization gives evidence of the occurrence of twins, in agreement with the results of nonlinear optical experiments under phase-matched conditions . The high quadratic nonlinear efficiency of NPP is confirmed .
  • Catalytic Hydrogenation of Active Pharmaceutical Ingredient Surrogates

    • Field : Pharmaceutical Chemistry .
    • Application : N-4-Nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient (API) surrogate, is used in catalytic hydrogenation .
    • Method : A stabilized Pd nanoparticle-organic-silica catalyst is used to selectively catalyze the hydrogenation of N-4-Nitrophenyl nicotinamide .
    • Results : The specific results or outcomes of these studies are not detailed in the source .
  • Stabilization of Nitrate Ester-Based Energetic Materials
    • Field : Material Science .
    • Application : PolyN-(4-nitrophenyl) acrylamide has been used as a stabilizer for nitrate ester-based energetic materials .
    • Method : The compound is incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
    • Results : The use of PolyN-(4-nitrophenyl) acrylamide resulted in a great improvement in the thermal stability of nitrocellulose .

Future Directions

Future research on “N-(4-Nitrophenyl)-L-proline” could focus on its potential applications in various fields. For instance, it could be used as a synthon for indirect radiofluorination of biomolecules . Additionally, its potential as a sensor and its optical properties could be further explored .

properties

IUPAC Name

(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUGUORNGRELOH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924077
Record name 1-(4-Nitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)-L-proline

CAS RN

122092-18-6
Record name 1-(4-Nitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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